1,12-Dodecanedithiol
Overview
Description
1,12-Dodecanedithiol is a chemical compound with the molecular formula C12H26S2. It is a type of thiol, which are organic compounds that contain a sulfur-hydrogen (S-H) group .
Synthesis Analysis
1,12-Dodecanedithiol can be synthesized from 1,12-dodecanediol and aliphatic diacids using the melt polycondensation method . The resulting polyesters have high weight average molecular weights .Molecular Structure Analysis
The molecular structure of 1,12-Dodecanedithiol consists of a 12-carbon chain with a sulfur-hydrogen group at each end . The molecule has a high degree of flexibility and shares a crystalline structure with polyethylene .Chemical Reactions Analysis
1,12-Dodecanedithiol can undergo S-deprotonation to form 1-dodecanethiolate on the surface of palladium nanoparticles . This then self-assembles into a structure that shows a high degree of order .Physical And Chemical Properties Analysis
1,12-Dodecanedithiol has a density of 0.9±0.1 g/cm3, a boiling point of 329.7±15.0 °C at 760 mmHg, and a flash point of 131.1±15.2 °C . It also has a molar refractivity of 73.4±0.3 cm3 .Scientific Research Applications
1. Synthesis of Aliphatic Polyesters
- Application Summary: 1,12-Dodecanedithiol is used in the synthesis of aliphatic polyesters derived from aliphatic diacids with even carbon atoms . This process is significant for the production of bio-based and biodegradable polymers .
- Methods of Application: The melt polycondensation method was used to synthesize aliphatic polyesters from 1,12-dodecanedithiol and aliphatic diacids with even carbon atoms . Characterization was done using gel permeation chromatography, hydrogen-1 nuclear magnetic resonance (1H NMR), infrared spectroscopy, differential scanning calorimetry, wide-angle X-ray diffraction, thermogravimetric analysis, tensile test, dynamic mechanical analysis, and rotational rheometer .
- Results: All polyesters had high weight average molecular weight (>60,000 g/mol). Poly (1,12-dodecylene adipate) had the lowest weight average molecular weight (66,360 g/mol) and poor thermal stability. Four polyesters had very flexible molecular chains and shared a crystalline structure with polyethylene. Poly (1,12-dodecylene octanedioate) and poly (1,12-dodecylene sebacate) had tensile strength of 20.8 MPa and 25.3 MPa, respectively, and elongation at break of 255% and 254%, respectively .
2. Biosynthesis of Medium- to Long-Chain α,ω-Diols
- Application Summary: 1,12-Dodecanedithiol plays a role in the biosynthesis of α,ω-diols from renewable free fatty acids. This process is significant for the production of polyesters and polyurethanes, highlighting its importance in the polymer industry.
- Methods of Application: The specific methods of application or experimental procedures for this application were not detailed in the source.
- Results: The specific results or outcomes obtained for this application were not detailed in the source.
3. Synthesis of Pharmaceuticals, Advanced Coatings, Lubricants, Detergents, Surfactants, Adhesives and Initiators
- Application Summary: 1,12-Dodecanedithiol is used in the synthesis of various industrial products including pharmaceuticals, advanced coatings, lubricants, detergents, surfactants, adhesives, and initiators .
- Methods of Application: The specific methods of application or experimental procedures for this application were not detailed in the source .
- Results: The specific results or outcomes obtained for this application were not detailed in the source .
4. Adsorption on Palladium Nanoparticles
- Application Summary: 1,12-Dodecanedithiol is used in the study of the adsorbed state of a thiol on palladium nanoparticles . This process is significant for understanding the nature and conformation of the adsorbed layer .
- Methods of Application: In the study, 1-dodecanethiol was generated from 1,12-dodecanedithiol by replacing one of the thiol groups with a hydrogen atom . The structure was then geometry optimized and the vibrational spectrum calculated .
- Results: The study showed that 1-dodecanethiol undergoes S-deprotonation to form 1-dodecanethiolate on the surface of palladium nanoparticles, which then self-assembles into a structure that shows a high degree of order . The alkyl chain is largely in the all-trans conformation, which occurs despite the small size of the nanoparticle (mean diameter = 3.9 nm) .
5. Synthesis of Pharmaceuticals, Advanced Coatings, Lubricants, Detergents, Surfactants, Adhesives and Initiators
- Application Summary: 1,12-Dodecanedithiol is used in the synthesis of various industrial products including pharmaceuticals, advanced coatings, lubricants, detergents, surfactants, adhesives, and initiators .
- Methods of Application: The specific methods of application or experimental procedures for this application were not detailed in the source .
- Results: The specific results or outcomes obtained for this application were not detailed in the source .
6. Adsorption on Palladium Nanoparticles
- Application Summary: 1,12-Dodecanedithiol is used in the study of the adsorbed state of a thiol on palladium nanoparticles . This process is significant for understanding the nature and conformation of the adsorbed layer .
- Methods of Application: In the study, 1-dodecanethiol was generated from 1,12-dodecanedithiol by replacing one of the thiol groups with a hydrogen atom . The structure was then geometry optimized and the vibrational spectrum calculated .
- Results: The study showed that 1-dodecanethiol undergoes S-deprotonation to form 1-dodecanethiolate on the surface of palladium nanoparticles, which then self-assembles into a structure that shows a high degree of order . The alkyl chain is largely in the all-trans conformation, which occurs despite the small size of the nanoparticle (mean diameter = 3.9 nm) .
Safety And Hazards
properties
IUPAC Name |
dodecane-1,12-dithiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26S2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h13-14H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUDVUDVVXAWGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCS)CCCCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365833 | |
Record name | 1,12-Dodecanedithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,12-Dodecanedithiol | |
CAS RN |
33528-63-1 | |
Record name | 1,12-Dodecanedithiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33528-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,12-Dodecanedithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | dodecane-1,12-dithiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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